

Spectroscopic Profile of Trifluoronitrosomethane: A Technical Guide

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Compound of Interest

Compound Name: Trifluoronitrosomethane

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **trifluoronitrosomethane** (CF_3NO), a unique and reactive gaseous compound. This document collates available data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), presenting it in a structured format for easy reference and comparison. Detailed experimental methodologies, where available, are also provided to aid in the replication and validation of these findings.

Infrared (IR) Spectroscopy

Infrared spectroscopy of **trifluoronitrosomethane** has been performed in both the gas and condensed phases, revealing characteristic vibrational modes of the molecule.

Data Presentation

Vibrational Mode	Gas Phase (cm ⁻¹)	Condensed Phase (cm ⁻¹)
N=O Stretch	1605	1588
CF ₃ Symmetric Stretch	1285	1280
CF ₃ Asymmetric Stretch (a')	1248	1220
CF ₃ Asymmetric Stretch (a'')	1188	1165
C-N Stretch	795	790
CF ₃ Symmetric Bend	720	718
CF ₃ Asymmetric Bend (a')	545	545
CF ₃ Asymmetric Bend (a'')	535	535
CF ₃ Rock	370	370
N-O Bend	345	345
Torsion	-	-

Note: The torsional mode is difficult to observe directly but has been estimated from combination bands.

Experimental Protocols

Gas-Phase Infrared Spectroscopy:

The gas-phase infrared spectrum of **trifluoronitrosomethane** is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer equipped with a gas cell. A standard experimental procedure involves the following steps:

- **Sample Preparation:** **Trifluoronitrosomethane**, which is a blue gas at room temperature, is synthesized and purified. The purified gas is then introduced into an evacuated gas cell of a known path length.
- **Instrumentation:** A high-resolution FTIR spectrometer is used to acquire the spectrum. The instrument is purged with a dry, inert gas (e.g., nitrogen) to minimize interference from atmospheric water and carbon dioxide.

- **Data Acquisition:** A background spectrum of the evacuated gas cell is recorded. The gas cell is then filled with **trifluoronitrosomethane** to a desired pressure, and the sample spectrum is recorded. The final absorbance spectrum is obtained by taking the ratio of the sample spectrum to the background spectrum.
- **Resolution:** For resolving the rotational-vibrational fine structure, a high resolution (e.g., $<1\text{ cm}^{-1}$) is employed.

A recent synthesis and IR spectrum confirmation was documented in a video, visually demonstrating the characteristic blue color of the gas and its IR spectroscopic identification.[\[1\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides valuable information about the electronic environment of the fluorine and carbon nuclei in **trifluoronitrosomethane**.

Data Presentation

Nucleus	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
^{19}F	-89.8	Singlet	-
^{13}C	Predicted	-	-

Note: Experimental ^{13}C NMR data for **trifluoronitrosomethane** is not readily available in the literature; existing references point to predicted values.[\[2\]](#)

Experimental Protocols

^{19}F NMR Spectroscopy:

The ^{19}F NMR spectrum of **trifluoronitrosomethane** was reported in a doctoral thesis.[\[3\]](#) A general procedure for obtaining the spectrum of a gaseous sample would be:

- **Sample Preparation:** A sample of gaseous **trifluoronitrosomethane** is condensed into an NMR tube at low temperature (e.g., using liquid nitrogen). A deuterated solvent suitable for low-temperature work, such as CDCl_3 or acetone- d_6 , is then added to dissolve the sample. The tube is sealed to prevent the gas from escaping.

- Instrumentation: A high-field NMR spectrometer equipped with a fluorine probe is used.
- Data Acquisition: The spectrum is acquired at a suitable low temperature to maintain the sample in the liquid phase. A standard one-pulse experiment is typically sufficient to obtain the ^{19}F spectrum. Given that there are no neighboring protons, the signal appears as a singlet.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of **trifluoronitrosomethane**, which is crucial for its identification and for understanding its chemical stability. The molecular weight of **trifluoronitrosomethane** is 99.012 g/mol .[\[4\]](#)

Data Presentation

While a specific, published mass spectrum with detailed fragmentation analysis for **trifluoronitrosomethane** is not widely available, GC-MS data is referenced in the PubChem database.[\[5\]](#) Based on the known bond energies and the fragmentation patterns of similar fluorinated compounds, the following fragmentation pathways can be proposed under electron ionization (EI):

m/z	Proposed Fragment	Identity
99	$[\text{CF}_3\text{NO}]^{+\bullet}$	Molecular ion
69	$[\text{CF}_3]^+$	Loss of NO radical
50	$[\text{CF}_2]^{+\bullet}$	Further fragmentation of the trifluoromethyl cation
30	$[\text{NO}]^+$	Nitrosyl cation

Experimental Protocols

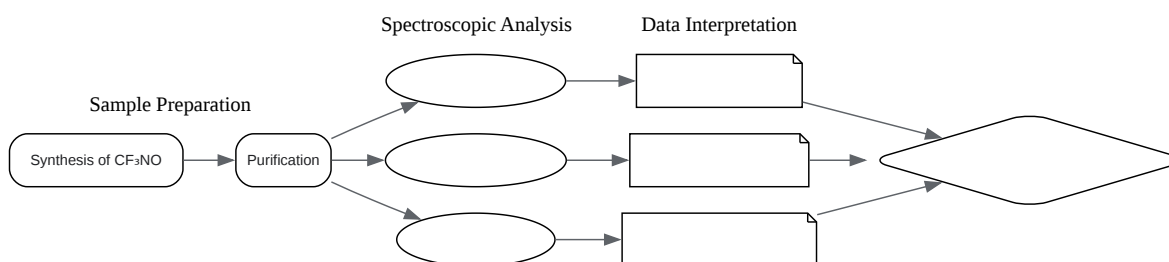
Gas Chromatography-Mass Spectrometry (GC-MS):

A likely method for the analysis of the volatile **trifluoronitrosomethane** is GC-MS.

- **Sample Introduction:** A gaseous sample of **trifluoronitrosomethane** is injected into the gas chromatograph.
- **Chromatographic Separation:** The sample is passed through a capillary column (e.g., a non-polar or mid-polar column) using an inert carrier gas like helium. The column oven temperature is programmed to ensure good separation from any impurities.
- **Ionization:** As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is ionized, typically by electron ionization (EI) at 70 eV.
- **Mass Analysis:** The resulting ions (the molecular ion and its fragments) are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- **Detection:** The ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.

Logical Relationships in Spectroscopic Analysis

The combination of these spectroscopic techniques provides a comprehensive characterization of **trifluoronitrosomethane**. The logical workflow for identifying and characterizing this molecule using these methods is illustrated below.



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*Spectroscopic workflow for **trifluoronitrosomethane**.*

This diagram illustrates how a purified sample of **trifluoronitrosomethane** is subjected to IR, NMR, and Mass Spectrometry. Each technique provides unique data—vibrational modes, electronic environment of nuclei, and molecular weight/fragmentation, respectively—which collectively lead to the unambiguous structural elucidation of the molecule.

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